

An In-depth Technical Guide to Bis(methylthio)methane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(methylthio)methane*

Cat. No.: *B156853*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(methylthio)methane, also known as 2,4-dithiapentane or formaldehyde dimethyl mercaptal, is a versatile organosulfur compound with the chemical formula $C_3H_8S_2$.^{[1][2]} First synthesized in 1941, it is a colorless liquid characterized by a strong, pungent odor reminiscent of mustard in its pure form.^[3] This compound is not only a significant contributor to the aroma of white truffles but also serves as a valuable synthetic intermediate in various chemical industries, including pharmaceuticals.^{[1][4]} This technical guide provides a comprehensive overview of the physical and chemical properties of **bis(methylthio)methane**, detailed experimental protocols, and its applications, with a focus on its relevance to drug development.

Physical and Chemical Properties

Bis(methylthio)methane is a relatively stable compound under normal conditions, though it is incompatible with strong oxidizing agents and strong bases.^[5] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₈ S ₂	[1][6]
Molecular Weight	108.23 g/mol	[1][6]
CAS Number	1618-26-4	[1]
Appearance	Colorless liquid	[1]
Odor	Strong, pungent, mustard-like	[3]
Boiling Point	147-148 °C	[3]
Melting Point	Information not readily available	
Density	1.059 g/mL at 25 °C	[7]
Refractive Index (n _D ²⁰)	1.53	[7]

Solubility and Spectroscopic Data

Property	Value	Reference(s)
Water Solubility	Immiscible	[1]
Solubility in Organic Solvents	Soluble in ethanol and ether	[1]
¹ H NMR (CDCl ₃ , 300 MHz), δ (ppm)	2.15 (s, 6H, 2 x CH ₃), 3.62 (s, 2H, CH ₂)	[8]
¹³ C NMR (CDCl ₃ , 25.16 MHz), δ (ppm)	14.31 (CH ₃), 40.12 (CH ₂)	[8]
UV max (nm)	238	

Experimental Protocols

Synthesis of Bis(methylthio)methane

Two primary methods for the synthesis of **bis(methylthio)methane** are commonly employed:

Method 1: Reaction of Formaldehyde with Methanethiol

This widely used and efficient method involves the acid-catalyzed condensation of formaldehyde with methanethiol.^[1]

- Reactants: Formaldehyde, methanethiol, acid catalyst (e.g., hydrochloric acid).
- Procedure: Methanethiol is added to an aqueous solution of formaldehyde containing a catalytic amount of a strong acid. The reaction mixture is stirred, typically at room temperature, until the reaction is complete. The organic layer containing the product is then separated, washed, dried, and purified by distillation.

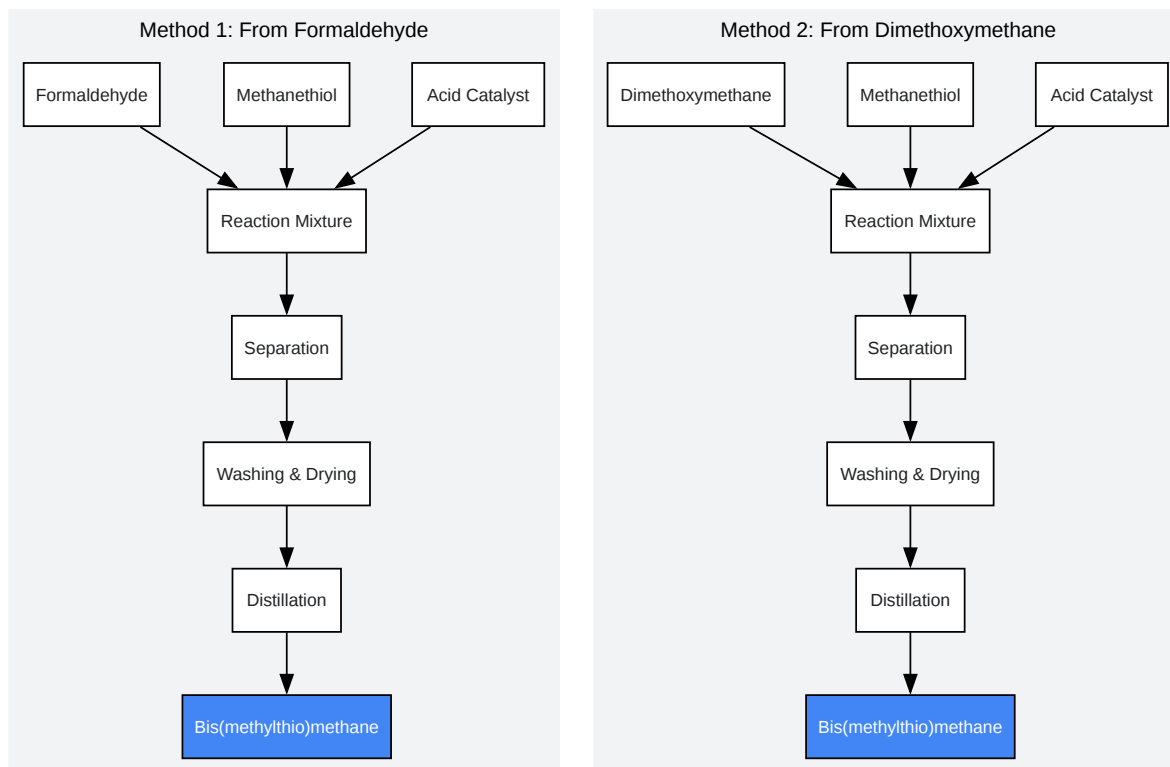
Method 2: Reaction of Dimethoxymethane with Methanethiol

This alternative synthesis route also yields **bis(methylthio)methane** with high purity and yield.^[1]

- Reactants: Dimethoxymethane, methanethiol, acid catalyst.
- Procedure: Dimethoxymethane and methanethiol are reacted in the presence of an acid catalyst. The workup and purification steps are similar to Method 1.

The logical workflow for the synthesis of **bis(methylthio)methane** is illustrated in the following diagram:

Synthesis of Bis(methylthio)methane



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A flowchart illustrating the two primary synthetic routes to **bis(methylthio)methane**.

Purification

A common purification method involves dissolving the crude product in diethyl ether, washing it with aqueous alkali solutions to remove acidic impurities, and then drying the organic phase over an anhydrous drying agent like potassium carbonate. The purified **bis(methylthio)methane** is then obtained by distillation under a nitrogen atmosphere.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For ^1H and ^{13}C NMR, a sample of **bis(methylthio)methane** (typically 5-20 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3). The solution is then filtered into an NMR tube.
- **Data Acquisition:** Spectra are recorded on a standard NMR spectrometer (e.g., 300 MHz for ^1H NMR). The chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** As a liquid, a thin film of **bis(methylthio)methane** can be prepared between two salt plates (e.g., NaCl or KBr) for analysis.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile compound like **bis(methylthio)methane**, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
- **Ionization:** Electron ionization (EI) is a common method for generating ions.
- **Analysis:** The mass-to-charge ratio (m/z) of the resulting ions is analyzed.

Applications in Drug Development

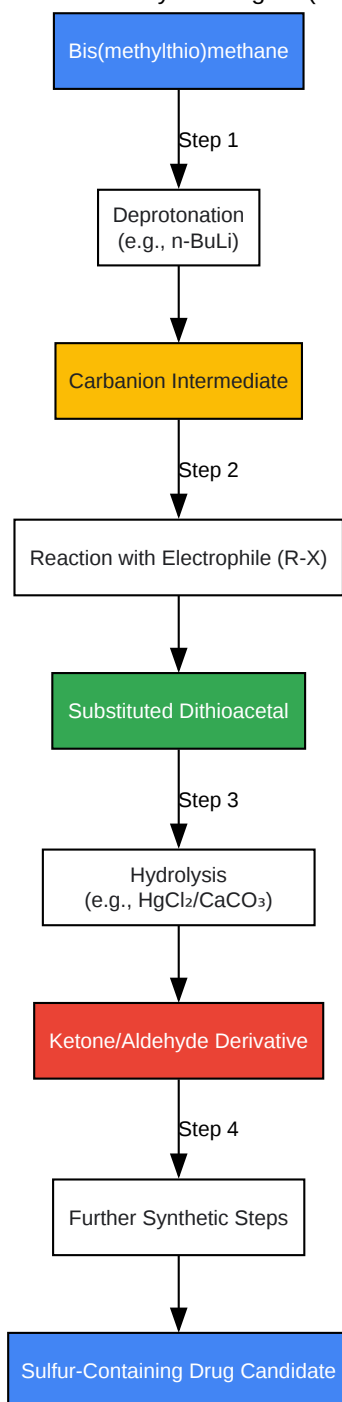
Bis(methylthio)methane serves as a crucial intermediate in the synthesis of various sulfur-containing compounds, some of which have demonstrated potential in pharmaceutical applications.^[1] The dithioacetal functionality can be deprotonated to form a nucleophile, which can then react with various electrophiles to create more complex molecular scaffolds.

While a direct, widely marketed drug synthesized from **bis(methylthio)methane** is not prominently documented, its utility as a building block is significant for the synthesis of novel therapeutic agents. For instance, dithioacetals are precursors to ketones and aldehydes, and

the sulfur atoms can be involved in a variety of transformations to introduce different functional groups.

The following diagram illustrates a generalized synthetic pathway where **bis(methylthio)methane** can be utilized as a precursor for the synthesis of a hypothetical sulfur-containing drug candidate.

Generalized Synthetic Pathway Utilizing Bis(methylthio)methane



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A logical workflow for the use of **bis(methylthio)methane** in organic synthesis.

This generalized pathway highlights the potential of **bis(methylthio)methane** in generating diverse molecular structures that could be screened for biological activity.

Safety and Handling

Bis(methylthio)methane is a flammable liquid and should be handled with appropriate safety precautions.[5] It can cause skin and eye irritation.[5] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.

Conclusion

Bis(methylthio)methane is a valuable organosulfur compound with well-defined physical and chemical properties. Its straightforward synthesis and versatile reactivity make it an important building block in organic chemistry. For researchers and professionals in drug development, understanding the properties and synthetic utility of **bis(methylthio)methane** can open avenues for the creation of novel sulfur-containing molecules with potential therapeutic applications. As the quest for new medicines continues, the role of such fundamental chemical intermediates remains critical.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Bis(methylthio)methane: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156853#physical-and-chemical-properties-of-bis-methylthio-methane]

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